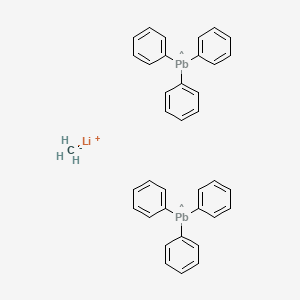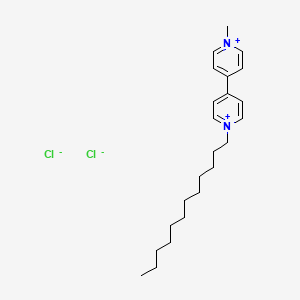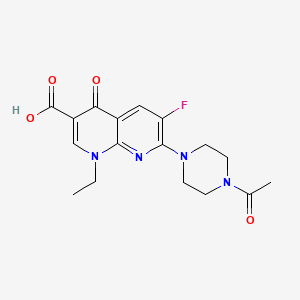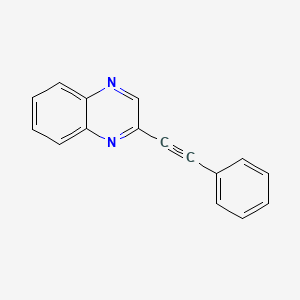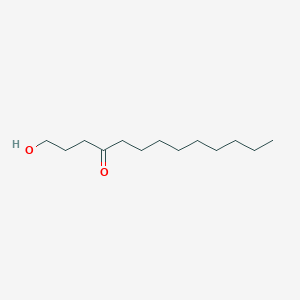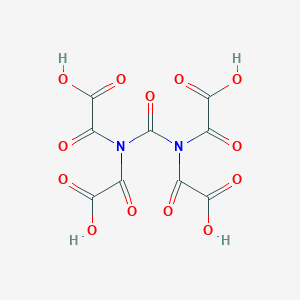
2,2',2'',2'''-(Carbonyldinitrilo)tetrakis(oxoacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple oxoacetic acid groups linked through a central carbonyl dinitrilo moiety. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) typically involves the reaction of glyoxylic acid with a suitable amine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified and tested for quality before being used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The oxoacetic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various oxo derivatives, alcohols, amines, and substituted oxoacetic acid derivatives .
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in certain reactions
Mécanisme D'action
The mechanism of action of 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, including catalysis and biochemical assays. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
- Glyoxylic acid
- Oxalic acid
- Acetic acid
- Glycolic acid
Comparison: 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) is unique due to its multiple oxoacetic acid groups and central carbonyl dinitrilo moiety. This structure imparts distinct reactivity and stability compared to similar compounds. For example, glyoxylic acid and oxalic acid have simpler structures and different reactivity profiles. The presence of multiple functional groups in 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) allows for more diverse chemical reactions and applications .
Propriétés
Numéro CAS |
75325-91-6 |
|---|---|
Formule moléculaire |
C9H4N2O13 |
Poids moléculaire |
348.13 g/mol |
Nom IUPAC |
2-[dioxalocarbamoyl(oxalo)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H4N2O13/c12-1(5(16)17)10(2(13)6(18)19)9(24)11(3(14)7(20)21)4(15)8(22)23/h(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
Clé InChI |
NDWLEELRBQZLOB-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)N(C(=O)C(=O)O)C(=O)N(C(=O)C(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
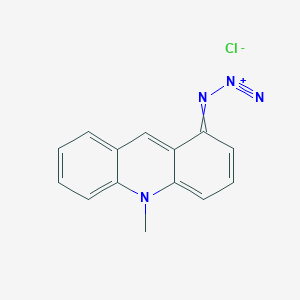
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
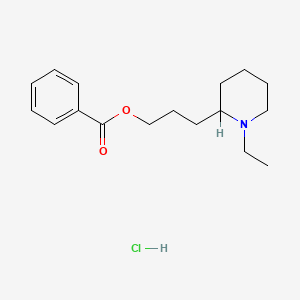
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)


